Product packaging for Fulvestrant, 7beta-(Cat. No.:CAS No. 407577-53-1)

Fulvestrant, 7beta-

Cat. No.: B601969
CAS No.: 407577-53-1
M. Wt: 606.79
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Development as a Pure Antiestrogen

The development of Fulvestrant (B1683766) arose from a systematic medicinal chemistry effort to create a "pure" antiestrogen. researchgate.netnih.gov The goal was to overcome the limitations of existing endocrine therapies like tamoxifen (B1202), which, despite its efficacy, exhibited partial agonist activities that could lead to undesirable side effects and the development of resistance. nih.govbioscientifica.com Researchers modified the estradiol (B170435) molecule by introducing long-chain alkyl substitutes at the 7α-position. nih.govnih.gov This led to the discovery of Fulvestrant (initially known as ICI 182,780), a compound that demonstrated a high binding affinity for the estrogen receptor, comparable to that of estradiol, but without any of the agonistic effects. nih.goveuropa.eu

Preclinical studies confirmed Fulvestrant's status as a pure antiestrogen. In various animal models, it effectively blocked the uterotrophic (growth-promoting) effects of both estradiol and tamoxifen in a dose-dependent manner. researchgate.netnih.gov Importantly, it showed no estrogen-like activity on its own. nih.gov These findings provided a strong rationale for its clinical development as a novel treatment for breast cancer. europa.eu Fulvestrant was first approved for medical use in the United States in 2002. wikipedia.org

Evolution in Estrogen Receptor Targeting Strategies

The advent of Fulvestrant marked a significant evolution in the strategies for targeting the estrogen receptor. For decades, the primary approaches were:

Selective Estrogen Receptor Modulators (SERMs): These compounds, like tamoxifen, competitively bind to the estrogen receptor, acting as antagonists in breast tissue but as agonists in other tissues like the endometrium. nih.gov

Aromatase Inhibitors (AIs): These agents block the production of estrogen by inhibiting the aromatase enzyme, thereby reducing the levels of estrogen available to stimulate the estrogen receptor. ascopubs.org

While effective, both SERMs and AIs are susceptible to the development of resistance. oncodaily.com The introduction of SERDs, with Fulvestrant as the prototype, offered a new therapeutic paradigm. By not only blocking the estrogen receptor but also promoting its degradation, Fulvestrant provides a more complete shutdown of estrogen signaling pathways. nih.gov This distinct mechanism of action has been shown to be effective even in tumors that have developed resistance to tamoxifen. europa.eu

The success of Fulvestrant has spurred the development of a new generation of oral SERDs and other novel ER-targeting agents, including: nih.govmdpi.com

Complete Estrogen Receptor Antagonists (CERANs): These aim to completely inactivate both transcriptional activation functions (AF1 and AF2) of the estrogen receptor. mdpi.com

PROteolysis TArgeting Chimeras (PROTACs): These are designed to bring the estrogen receptor into close proximity with cellular machinery that promotes its degradation. mdpi.com

Selective Estrogen Receptor Covalent Antagonists (SERCAs): These form a permanent bond with the estrogen receptor, leading to its irreversible inactivation. mdpi.com

This ongoing evolution highlights the central role of the estrogen receptor as a therapeutic target and the continuous search for more effective ways to disrupt its signaling in cancer. oncodaily.com

Chemical and Physical Properties

Fulvestrant, 7beta- is a white crystalline solid. europa.eu It is a derivative of estradiol with the chemical name 7α-[9-(4,4,5,5,5-Pentafluoropentylsulphinyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol. europa.eu The molecule is highly lipophilic and has extremely low aqueous solubility. europa.euhres.ca

Table 1: Physicochemical Properties of Fulvestrant, 7beta-

Property Value Source
Molecular Formula C32H47F5O3S hres.ca
Molecular Weight 606.77 g/mol hres.ca
Melting Point 104-106°C chemicalbook.com
Appearance White or almost white powder chemicalbook.com
Solubility Very soluble in alcohols hres.ca

| UV/Vis. λmax | 282 nm | caymanchem.com |

Research Findings

Fulvestrant's mechanism of action involves several key steps that contribute to the comprehensive blockade of estrogen signaling. Upon binding to the estrogen receptor, Fulvestrant induces a conformational change that impairs receptor dimerization and disrupts its ability to localize to the nucleus. nih.goveuropa.eu This binding also inactivates both of the receptor's activation functions, AF1 and AF2, rendering the receptor transcriptionally inactive. nih.govnih.gov A crucial aspect of Fulvestrant's action is the accelerated degradation of the estrogen receptor protein, a process that occurs without altering the levels of ER messenger RNA (mRNA). nih.govnih.gov

Table 2: Comparison of Estrogen Receptor Binding Affinities

Compound Relative Binding Affinity (RBA) (Estradiol = 1) Source
Estradiol 1 europa.eu
Fulvestrant 0.89 europa.eu

| Tamoxifen | 0.025 | europa.eu |

Preclinical studies have demonstrated the superior anti-tumor activity of Fulvestrant compared to tamoxifen in various breast cancer models. nih.govnih.gov In xenograft models of human breast cancer, Fulvestrant has been shown to completely block tumor growth. bioscientifica.com Furthermore, it is effective against tamoxifen-resistant breast cancer cell lines and tumors. europa.euchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H47F5O3S B601969 Fulvestrant, 7beta- CAS No. 407577-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26+,27-,28-,29+,30-,41?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUXBMIQPBEWFH-MSCODYEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193748
Record name 7beta-Fulvestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407577-53-1
Record name Fulvestrant, 7beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407577531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7beta-Fulvestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FULVESTRANT, 7.BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8HA5DT6RS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanism of Action of Fulvestrant, 7beta

Estrogen Receptor (ER) Binding and Competitive Inhibition

Fulvestrant's primary interaction is with the estrogen receptor, a key driver in the proliferation of hormone receptor-positive breast cancers. It acts as a pure antagonist, directly competing with the natural ligand, 17β-estradiol.

Ligand Binding Domain Interactions

Fulvestrant (B1683766) is a derivative of 17β-estradiol, modified with a 7α-alkylsulfinyl side chain. dovepress.com This structural modification is crucial for its antagonistic properties. It binds to the ligand-binding domain (LBD) of the estrogen receptor. dovepress.comgenecards.org The bulky side chain of fulvestrant sterically hinders the proper folding of the LBD, particularly affecting the positioning of helix 12. nih.gov This interference prevents the recruitment of coactivator proteins that are essential for initiating gene transcription. rsc.org The interaction of fulvestrant with the LBD induces an abnormal conformation that increases the receptor's surface hydrophobicity. nih.gov

Affinity and Specificity for Estrogen Receptor Alpha (ERα)

Fulvestrant exhibits a high binding affinity for Estrogen Receptor Alpha (ERα), which is reported to be approximately 89% of that of estradiol (B170435). dovepress.comnih.gov This strong competitive binding allows it to effectively displace estradiol from the receptor, thereby blocking estrogen-mediated signaling. nih.gov In comparison, the binding affinity of tamoxifen (B1202) for ERα is significantly lower, at about 2.5% that of estradiol. dovepress.comnih.gov Fulvestrant's high affinity and pure antagonistic nature, with no known agonist effects, contribute to its potent antiestrogenic activity. drugbank.comnih.gov

Comparative Binding Affinities for Estrogen Receptor Alpha (ERα)

CompoundRelative Binding Affinity (RBA)
17β-estradiol1
Fulvestrant, 7beta-0.89 dovepress.comnih.goveuropa.eu
Tamoxifen0.025 dovepress.comnih.goveuropa.eu

Induction of Estrogen Receptor Conformational Changes

The binding of Fulvestrant, 7beta- to ERα initiates a cascade of conformational changes that disrupt the normal function of the receptor, going beyond simple competitive inhibition.

Inhibition of ERα Dimerization

Upon binding to estrogen, ERα typically forms homodimers, a critical step for its subsequent binding to DNA and activation of gene transcription. researchgate.net Fulvestrant disrupts this process by impairing receptor dimerization. nih.govresearchgate.netoncotarget.com The altered conformation induced by fulvestrant binding makes the receptor monomers unstable and unable to effectively dimerize. researchgate.netamegroups.org This inhibition of dimerization is a key aspect of its mechanism, preventing the formation of a functional transcriptional complex. researchgate.net

Disruption of Nuclear Localization and Translocation

The estrogen receptor is a nuclear receptor, and its translocation to the nucleus is essential for its function as a transcription factor. Fulvestrant interferes with the nuclear localization of ERα. nih.govresearchgate.net The binding of fulvestrant to the receptor disrupts the energy-dependent nucleo-cytoplasmic shuttling, effectively blocking the receptor's translocation into the nucleus. nih.gov Studies have shown that the nuclear localization sequence (NLS) within ERα is critical for fulvestrant-induced degradation, suggesting that not just the localization itself, but the NLS domain is a key factor in the drug's mechanism. nih.gov This disruption of nuclear import prevents the receptor from accessing its target genes on the DNA. researchgate.net

Accelerated Proteasomal Degradation of Estrogen Receptor Protein

A defining feature of Fulvestrant, 7beta-'s mechanism of action is its ability to induce the degradation of the estrogen receptor protein, a process that has led to its classification as a Selective Estrogen Receptor Degrader (SERD).

Ubiquitin-Proteasome Pathway Involvement in ERα Turnover

A cornerstone of Fulvestrant, 7beta-'s mechanism is its ability to induce the degradation of ERα through the ubiquitin-proteasome pathway. researchgate.netrsc.org Upon binding, Fulvestrant, 7beta- induces a conformational change in the ERα, creating an unstable protein complex. researchgate.netresearchgate.net This instability marks the receptor for ubiquitination, a process where ubiquitin molecules are attached to the target protein. rsc.orgnih.gov This "tag" signals the cell's protein disposal system, the 26S proteasome, to recognize and degrade the ERα. nih.gov

This process is highly efficient, with studies showing a significant reduction in ERα protein levels within hours of treatment. rsc.org For instance, treatment with Fulvestrant, 7beta- can lead to a 95% turnover of ERα after just one hour of exposure, a rate attributed to a higher degree of protein ubiquitination compared to the natural ligand, estradiol. rsc.org This degradation occurs without a corresponding decrease in ERα mRNA levels, indicating a post-translational mechanism of action. nih.govamegroups.org The immobilization of the ERα within the nuclear matrix is a key step that precedes its degradation by the ubiquitin-proteasome system. nih.govcapes.gov.br

Role of Specific Kinases in ERα Degradation (e.g., CSK c-Src Tyrosine Kinase)

The degradation of ERα induced by Fulvestrant, 7beta- is a regulated process involving specific cellular kinases. Notably, the CSK c-Src Tyrosine Kinase (CSK) has been identified as a crucial component in this pathway. plos.orgnih.gov CSK is a protein tyrosine kinase that acts as a negative regulator of the c-Src oncoprotein and other related kinases. plos.orgfrontiersin.org

Research has demonstrated that the presence of CSK is necessary for Fulvestrant, 7beta--triggered proteasomal degradation of ERα in breast cancer cells. plos.orgnih.gov When CSK expression is suppressed through RNAi knockdown, the degradation of ERα following Fulvestrant, 7beta- treatment is significantly inhibited. plos.orgnih.gov This suggests that CSK plays a vital role in sensitizing cells to the effects of Fulvestrant, 7beta-. Interestingly, the requirement for CSK appears to be specific to Fulvestrant, 7beta-, as its knockdown does not affect the actions of other agents like tamoxifen. nih.govnih.gov While c-Src itself can phosphorylate ERα, the precise mechanism by which CSK facilitates Fulvestrant, 7beta--induced degradation is still under investigation, with evidence suggesting the potential involvement of other signaling molecules. plos.orgnih.gov

Downregulation of Estrogen Receptor-Mediated Transcriptional Activity

By promoting the degradation of ERα, Fulvestrant, 7beta- effectively shuts down the transcriptional activity mediated by this receptor. nih.govresearchgate.net This abrogation of ER-mediated gene expression is a central aspect of its therapeutic effect.

Inactivation of Activating Function 1 (AF1) and Activating Function 2 (AF2)

The estrogen receptor possesses two key transcriptional activation functions, AF1 and AF2, located in the N-terminal and ligand-binding domains, respectively. nih.govembopress.org These domains are crucial for the receptor's ability to regulate gene expression. While selective estrogen receptor modulators (SERMs) may only block the activity of AF2, Fulvestrant, 7beta- distinguishes itself by inactivating both AF1 and AF2. nih.govresearchgate.netnih.gov This dual blockade ensures a more complete and pure antiestrogenic effect, preventing any partial agonist activity that might arise from the AF1 domain. nih.govresearchgate.net The inactivation of both AFs is a direct consequence of the conformational change induced by Fulvestrant, 7beta- binding, which ultimately leads to the receptor's degradation. researchgate.net

Impact on Estrogen-Regulated Gene Expression (e.g., Progesterone (B1679170) Receptor, pS2, Cathepsin D)

The downregulation of ERα and the inactivation of its transcriptional functions have a direct impact on the expression of estrogen-regulated genes. nih.gov Fulvestrant, 7beta- has been shown to significantly suppress the expression of several key genes involved in tumor growth and progression, including the progesterone receptor (PgR), pS2 (also known as Trefoil Factor 1), and Cathepsin D. nih.govnih.govresearchgate.net

Clinical and preclinical studies have consistently demonstrated a marked reduction in the levels of these proteins following treatment with Fulvestrant, 7beta-. For example, in patients with ER-positive tumors, Fulvestrant, 7beta- has been observed to almost completely abolish PgR expression and significantly reduce pS2 levels. nih.gov This inhibition of estrogen-regulated gene expression is more potent than that observed with SERMs like tamoxifen. nih.gov

Table 1: Effect of Fulvestrant, 7beta- on Estrogen-Regulated Gene and Protein Expression

Gene/Protein Effect of Fulvestrant, 7beta- Reference
Progesterone Receptor (PgR) Significant decrease in expression nih.govnih.gov
pS2 (TFF1) Significant reduction in expression nih.govnih.gov
Cathepsin D Inhibition of ER-induced expression nih.gov
Ki67 Reduction in proliferation marker nih.gov
Bcl-2 Decrease in cell survival protein nih.gov

Preclinical Efficacy and Biological Activity of Fulvestrant, 7beta

In Vitro Cellular Model Studies

Fulvestrant (B1683766) demonstrates potent, concentration-dependent inhibition of proliferation in estrogen-sensitive human breast cancer cell lines. In studies involving ER-positive cell lines such as MCF-7 and T47D, fulvestrant effectively suppresses growth. nih.gov For instance, treatment with 100 nM fulvestrant for seven days resulted in significant growth reduction: approximately 90% in MCF-7 cells and about 60% in T47D cells. nih.gov The IC50 value, the concentration at which 50% of cell growth is inhibited, for fulvestrant in MCF-7 cells has been reported to be 0.8 nM. nih.gov This antiproliferative effect is a direct consequence of its antagonistic action on the ER signaling pathway. nih.govnih.gov

Table 1: Effect of Fulvestrant on Breast Cancer Cell Line Proliferation

Cell Line Type Fulvestrant Concentration Growth Inhibition Citation
MCF-7 ER-positive 100 nM ~90% nih.gov
T47D ER-positive 100 nM ~60% nih.gov
BT474 ER-positive 100 nM ~50% nih.gov

This table is interactive. You can sort and filter the data.

A critical aspect of fulvestrant's preclinical profile is its efficacy in models of acquired resistance to other endocrine therapies, such as tamoxifen (B1202). dovepress.com Fulvestrant has been shown to inhibit the growth of tamoxifen-resistant breast cancer cell lines, indicating a lack of cross-resistance. dovepress.com This activity is attributed to its distinct mechanism of action; while tamoxifen acts as a selective estrogen receptor modulator (SERM) with partial agonist effects, fulvestrant is a pure antagonist that leads to ER degradation. dovepress.comresearchgate.net Studies have confirmed its ability to circumvent tamoxifen resistance in various in vitro models, including the MCF-7/TAMR-1 cell line. dovepress.com However, it is noteworthy that some fulvestrant-resistant cell lines may retain sensitivity to tamoxifen. dovepress.com

Fulvestrant's primary mechanism involves the significant downregulation of cellular ERα protein levels. nih.govnih.gov Upon binding to the ER, fulvestrant induces a conformational change that impairs receptor dimerization and nuclear localization. researchgate.netnih.gov This altered complex is unstable and targeted for accelerated degradation via the proteasome pathway, effectively reducing the total amount of ERα protein within the cell without decreasing the transcription of the ERα gene (ESR1). dovepress.comnih.gov In MCF-7 cells, treatment with 100 nM fulvestrant for seven days resulted in the virtual abolishment of ERα protein. nih.gov This degradation is more profound and complete compared to the effects of tamoxifen. nih.gov This action ablates ER-mediated transcriptional activity, thereby blocking the expression of estrogen-regulated genes, including the progesterone (B1679170) receptor (PgR). nih.govnih.gov

By blocking estrogen-driven signaling, fulvestrant exerts significant effects on the cell cycle and apoptosis. Estrogen binding to its receptor typically promotes the G1 phase progression of the cell cycle in HR+ breast cancer cells. oncotarget.com Fulvestrant antagonizes this effect, leading to an arrest in the G1 phase of the cell cycle. nih.govresearchgate.net This is consistent with its ability to downregulate ER-regulated genes like cyclin D1, a key protein in G1 progression. nih.govoncotarget.com

Furthermore, fulvestrant can induce apoptosis (programmed cell death) in breast cancer cells. nih.govplos.org In MCF-7 cells, fulvestrant treatment has been shown to induce apoptosis, an effect that can be suppressed by the knockdown of the c-Src tyrosine kinase (CSK). plos.org The combination of fulvestrant with certain chemotherapeutic agents, like etoposide, can synergistically increase the sub-G1 (apoptotic) cell population, suggesting an enhanced induction of cell cycle arrest and apoptosis. nih.govresearchgate.net

Effects on Cellular Levels of ER Protein

In Vivo Xenograft Model Studies

The antitumor efficacy of fulvestrant observed in vitro translates to significant activity in in vivo models. In studies using nude mice bearing human breast cancer xenografts, such as those derived from MCF-7 cells, fulvestrant has demonstrated potent tumor growth inhibition. dovepress.comnih.gov Its efficacy in these models has been shown to be greater than that of tamoxifen or estrogen withdrawal. dovepress.com

In MCF-7 xenograft models, fulvestrant treatment leads to a significant reduction in tumor volume. nih.govresearchgate.net This antitumor activity is accompanied by a marked decrease in the expression of ERα and PgR within the tumor tissue, confirming its mechanism of action in a living system. nih.govnih.gov For example, studies have shown that fulvestrant can inhibit the growth of MCF-7 xenografts, an effect that is not observed with tamoxifen in the same model. oncotarget.com The combination of fulvestrant with other agents, such as S-1 (a fluoropyrimidine), has been shown to significantly enhance antitumor activity compared to either monotherapy alone in MCF-7 xenografts. nih.govnih.gov

Table 2: Mentioned Compounds

Compound Name
4-hydroxytamoxifen
5-fluorouracil (5-FU)
Anastrozole
Cathepsin D
Cyclin D1
Decitabine
Doxorubicin
Endoxifen
Estradiol (B170435)
Etoposide
Fulvestrant, 7beta-
Paclitaxel
Palbociclib (B1678290)
Progesterone receptor (PgR)
S-1
Tamoxifen

Efficacy in Endocrine Therapy-Resistant Xenograft Models

Fulvestrant has shown notable efficacy in xenograft models of breast cancer that have developed resistance to endocrine therapies. nih.gov Preclinical studies have consistently demonstrated its ability to inhibit the growth of tamoxifen-resistant breast cancer cells both in vitro and in vivo. fda.govmedkoo.compgkb.org

In models of acquired resistance, such as those developed by long-term exposure to tamoxifen, fulvestrant has been shown to be effective. europa.eu For instance, in tamoxifen-resistant (TamR) xenograft models, fulvestrant administration resulted in a significant inhibition of tumor growth. nih.gov This efficacy is attributed to its distinct mechanism of action, which circumvents the resistance pathways that can develop with selective estrogen receptor modulators (SERMs) like tamoxifen. amegroups.org

Furthermore, fulvestrant has demonstrated activity in models of resistance to aromatase inhibitors (AIs), which work by reducing estrogen production. nih.gov In a patient-derived xenograft model harboring a D538G ER mutation, which confers estrogen-independent activity and resistance to endocrine therapy, fulvestrant was able to target and degrade the mutant ER protein, leading to partial tumor growth inhibition. oncotarget.com This suggests that fulvestrant can be effective even when resistance is driven by mutations in the estrogen receptor itself. oncotarget.com

Studies have also explored the efficacy of fulvestrant in combination with other targeted agents in resistant models. For example, in a model of long-term estrogen deprivation (LTED), the combination of fulvestrant with the kinase inhibitor dasatinib (B193332) showed synergistic activity in reducing cell proliferation, survival, and invasion. researchgate.net

It is important to note that while fulvestrant is effective in many resistant models, the degree of response can vary. For instance, in some models of Phase II SERM resistance, where estradiol paradoxically inhibits tumor growth, fulvestrant was found to negate this inhibitory effect and could even lead to growth stimulation when combined with estradiol. nih.gov This highlights the complexity of resistance mechanisms and the importance of understanding the specific context of resistance when considering treatment strategies.

Impact on Tumor Growth Inhibition in Xenografts

Fulvestrant has a well-documented impact on inhibiting tumor growth in various xenograft models of estrogen receptor-positive (ER+) breast cancer. europa.eudovepress.com Its ability to both block the trophic actions of estrogen and downregulate the estrogen receptor protein contributes to its potent antitumor effects. fda.goveuropa.eu

In studies using MCF-7 human breast cancer cells, a widely used model for ER+ breast cancer, fulvestrant has been shown to prevent the establishment of tumors and inhibit the growth of established xenografts. fda.govpgkb.orgeuropa.eu The efficacy of a single injection of fulvestrant in preventing tumor growth was found to be comparable to daily high-dose tamoxifen treatment over a longer period. europa.eu

The antitumor activity of fulvestrant is not limited to tamoxifen-sensitive models. It has also demonstrated superior antitumor activity compared to tamoxifen in certain preclinical models. amegroups.orgamegroups.cn In tamoxifen-resistant xenografts, fulvestrant effectively inhibits tumor growth, highlighting its utility in second-line therapy settings. fda.govmedkoo.compgkb.org

The dose of fulvestrant has been shown to correlate with its efficacy in inhibiting tumor growth. Studies have demonstrated a significant inhibition of tumor growth across a range of doses in tamoxifen-resistant xenograft models. nih.govd-nb.info Interestingly, a clinically relevant dose of fulvestrant has been shown to exhibit antitumor efficacy comparable to a much higher dose that is often used in preclinical studies, despite not causing as robust of an ER downregulation at the lower dose. nih.govnih.govresearchgate.net This suggests that the antagonistic activity of fulvestrant may be a primary driver of its clinical response, in addition to its ability to degrade the estrogen receptor. nih.govresearchgate.net

The table below summarizes the tumor growth inhibition observed in a tamoxifen-resistant xenograft model at different doses of fulvestrant.

Data derived from studies on tamoxifen-resistant xenograft models. nih.govd-nb.info

Furthermore, combination therapies involving fulvestrant have shown enhanced tumor growth inhibition. For example, in ERα+/ERβ+ breast cancer explants, the combination of fulvestrant and tamoxifen resulted in a significantly greater reduction in tumor growth compared to either treatment alone. oncotarget.com Similarly, in a patient-derived xenograft model with a D538G ER mutation, combining fulvestrant with a CDK4/6 inhibitor (palbociclib) or an mTOR inhibitor (everolimus) led to greater tumor growth inhibition than monotherapy. oncotarget.com

Uterotrophic Effects in Preclinical Animal Models (e.g., immature/ovariectomized rats)

A key characteristic of fulvestrant, 7beta- is its lack of uterotrophic (estrogenic) effects in preclinical animal models. researchgate.netnih.gov This distinguishes it as a pure antiestrogen, unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can exhibit partial agonist activity in certain tissues, including the uterus. amegroups.orgamegroups.cn

In studies involving immature or ovariectomized rats and mice, fulvestrant did not show any agonist-type effects on uterine weight. medkoo.compgkb.orgfda.govfda.gov In fact, it effectively blocked the uterotrophic action of estradiol. pgkb.orgeuropa.eufda.govfda.govnih.gov When co-administered with estradiol, fulvestrant completely inhibited the increase in uterine weight induced by the estrogen in a dose-dependent manner. nih.govnih.gov

Furthermore, fulvestrant has been shown to block the partial agonist (estrogenic) effect of tamoxifen on the uterus. fda.govnih.gov In immature female rats, co-administration of fulvestrant with tamoxifen completely blocked the partial uterotrophic activity of tamoxifen. nih.gov This is in contrast to the effect of tamoxifen when co-administered with estradiol, where it only partially blocks the uterotrophic action of estradiol. nih.gov

The lack of uterotrophic activity has also been observed in primate studies. In ovariectomized monkeys, fulvestrant blocked the uterotrophic action of estradiol. pgkb.orgfda.govfda.gov

The table below summarizes the effects of fulvestrant on uterine weight in preclinical models.

Data compiled from studies in immature and ovariectomized rats. fda.govnih.govnih.gov

This pure antiestrogenic profile, particularly the absence of uterotrophic effects, is a significant preclinical finding that supports the clinical use of fulvestrant in postmenopausal women with hormone-sensitive breast cancer.

Mechanisms of Acquired Resistance to Fulvestrant, 7beta in Preclinical Models

Estrogen Receptor Gene (ESR1) Mutations

Mutations in the estrogen receptor gene, ESR1, are a well-established mechanism of acquired resistance to aromatase inhibitors and can also impact the efficacy of fulvestrant (B1683766). nih.gov These mutations often arise under the selective pressure of endocrine therapy. frontiersin.org

Several specific mutations within the ligand-binding domain (LBD) of the estrogen receptor have been identified in preclinical models of fulvestrant resistance. These mutations lead to a constitutively active receptor that no longer requires estrogen for its function.

Commonly identified ESR1 mutations include:

Y537S : This is one of the most frequently detected mutations and is associated with a high degree of constitutive activity and reduced sensitivity to fulvestrant. nih.govscispace.com Preclinical models have shown that tumors driven by the Y537S mutation are less effectively inhibited by fulvestrant compared to other mutants. nih.govscispace.com

D538G : Another prevalent mutation, D538G, also confers ligand-independent activation of the estrogen receptor. nih.govnih.gov However, its resistance to fulvestrant may be less profound than that of Y537S. scispace.com

E380Q : This mutation has been shown to confer less sensitivity to fulvestrant treatment in preclinical studies. nih.govmdpi.com

L536R/P : L536 mutations have been identified as being among the most resistant to fulvestrant in preclinical screens. nih.gov

S463P : This mutation has also been identified in patients with acquired resistance. nih.gov

F404L : In silico modeling and in vitro analysis have demonstrated that mutations at the F404 position can disrupt the binding of fulvestrant to the estrogen receptor, leading to reduced sensitivity. Compound mutations, such as D538G + F404L and E380Q + F404L, result in significant resistance. nih.gov

ESR1 MutationReported Impact on Fulvestrant Sensitivity in Preclinical ModelsReference
Y537SHigh constitutive activity, significantly reduced sensitivity. nih.govscispace.com
D538GLigand-independent activation, reduced sensitivity. nih.govnih.gov
E380QReduced sensitivity. nih.govmdpi.com
L536R/PAmong the most resistant mutations. nih.gov
S463PIdentified in acquired resistance. nih.gov
F404LDisrupts fulvestrant binding, leading to reduced sensitivity. Compound mutations with D538G or E380Q cause significant resistance. nih.gov

ESR1 mutations in the ligand-binding domain have significant functional consequences that impair the interaction between the estrogen receptor and fulvestrant. These mutations can lead to a conformational change in the receptor, resulting in ligand-independent activation. nih.gov This means the receptor is active even in the absence of estrogen, rendering therapies that block estrogen production (like aromatase inhibitors) ineffective. mdpi.com

While fulvestrant is a selective ER degrader (SERD) that binds to and degrades the estrogen receptor, these mutations can partially inhibit its binding. ascopubs.org Higher concentrations of fulvestrant are often required to inhibit the activity of mutant ERα in vitro. nih.gov For instance, the Y537S mutant requires substantially higher levels of fulvestrant to fully inhibit its activity compared to the wild-type receptor. nih.gov In silico modeling has revealed that mutations like F404L can disrupt crucial bonds, such as pi-stacking interactions, that are important for fulvestrant binding. nih.gov

Specific ESR1 Mutations Leading to Fulvestrant Resistance

Activation of Compensatory or Alternative Signaling Pathways

Another major mechanism of acquired resistance to fulvestrant involves the activation of signaling pathways that can drive cell proliferation and survival independently of the estrogen receptor. This creates a bypass mechanism that allows cancer cells to continue to grow despite the blockade of ER signaling by fulvestrant.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Aberrant activation of this pathway is a common mechanism of resistance to endocrine therapies, including fulvestrant. yuntsg.com

Preclinical studies have demonstrated that long-term estrogen deprivation can lead to increased phosphorylation of mTOR and AKT, indicating activation of this pathway. yuntsg.com Furthermore, activating mutations in PIK3CA, the gene encoding the catalytic subunit of PI3K, are frequently observed in ER+ breast cancer and can contribute to fulvestrant resistance. archivesofmedicalscience.com In vitro studies have shown that inhibiting the PI3K/AKT/mTOR pathway can sensitize ER+ breast cancer cells to fulvestrant and induce apoptosis. nih.gov The combination of fulvestrant with PI3K or mTOR inhibitors has shown efficacy in preclinical models, including those with ESR1 mutations. oncotarget.comexplorationpub.com

The cyclin D-CDK4/6-Rb pathway plays a crucial role in the G1-S phase transition of the cell cycle. aacrjournals.org Upregulation of this pathway is another key mechanism of resistance to endocrine therapy. nih.gov Preclinical models of fulvestrant resistance have shown high expression of CDK6. aacrjournals.org Overexpression of CDK6 can protect cancer cells from fulvestrant-mediated apoptosis. aacrjournals.org

The combination of CDK4/6 inhibitors with fulvestrant has shown significant activity in preclinical models, even in the presence of ESR1 mutations. ascopubs.orgoncotarget.com This suggests that targeting the CDK4/6 pathway can overcome resistance to fulvestrant. ascopubs.org Laboratory findings confirm that ESR1 mutant cancers continue to drive cell cycle progression through the activation of CDK4/6 by cyclin D1. ascopubs.org

Crosstalk between the estrogen receptor and growth factor receptor signaling pathways, such as the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) pathways, is a well-documented mechanism of endocrine resistance. mdpi.combioscientifica.com

In preclinical models, acquired resistance to fulvestrant has been associated with the upregulation of HER2 and EGFR. mdpi.comnih.govphysiology.org This increased signaling through growth factor pathways can lead to the activation of downstream pathways like MAPK and PI3K/AKT, which can then phosphorylate and activate the estrogen receptor in a ligand-independent manner. mdpi.com Fulvestrant-resistant MCF-7 breast cancer cells have been shown to have increased activation of EGFR/HER2 and downstream ERK1,2 signaling. nih.gov Furthermore, these resistant cells often exhibit increased expression of EGFR and HER2. physiology.org The inhibition of EGFR has been shown to be effective in inhibiting the growth of fulvestrant-resistant cells in vitro. explorationpub.com

Signaling PathwayMechanism of Resistance to FulvestrantKey Molecules InvolvedReference
PI3K/AKT/mTORActivation drives cell proliferation and survival independent of ER signaling.PIK3CA, AKT, mTOR nih.govyuntsg.com
CDK4/6Upregulation promotes cell cycle progression despite ER blockade.CDK4, CDK6, Cyclin D1 aacrjournals.orgnih.gov
Growth Factor Receptor (HER2, EGFR)Crosstalk with ER pathway leads to ligand-independent ER activation and activation of downstream pro-survival pathways.HER2, EGFR, MAPK, ERK1/2 mdpi.combioscientifica.comnih.govphysiology.org

Involvement of Src/Abl Pathway in Resistance

The Src/Abl signaling pathway has been identified as a key player in the development of resistance to Fulvestrant, 7beta-. Upregulation of the c-ABL proto-oncogene has been observed in breast cancer cells with acquired resistance to fulvestrant. nih.gov Downregulating c-ABL in these resistant cells can help overcome this resistance. nih.gov

c-Src, a non-receptor tyrosine kinase, is another critical component of this pathway. mdpi.com In ER-positive ovarian and breast cancer models, c-Src is the primary regulator of fulvestrant resistance. mdpi.com The kinase inhibitor Saracatinib, which targets both Src and Abl kinases, has been shown to reverse fulvestrant resistance in ER-positive ovarian cancer models. nih.govaacrjournals.org This reversal is achieved through the induction of cell cycle arrest and a reduction in cell survival. mdpi.com

Studies have demonstrated that estrogen can mediate the activation of Src, leading to a cross-talk between the ER and Src signaling pathways. nih.gov This interaction contributes to estrogen-mediated cell growth. nih.gov Inhibition of Src, in combination with ER blockade by fulvestrant, more effectively curtails ER-target gene expression and cell cycle progression. nih.gov Specifically, the combination of Saracatinib and Fulvestrant, 7beta- has been shown to increase p27 levels, which is a key regulator of the cell cycle, and inhibit cyclin E-Cdk2 activity. researchgate.net

Furthermore, research in breast cancer cell lines has shown that inhibiting the Abl pathway can overcome endocrine resistance. nih.gov In models of acquired resistance to aromatase inhibitors, an upregulation of PDGFR and ABL1 signaling was noted. nih.gov Treatment with nilotinib, an inhibitor of PDGFR and ABL, suppressed the proliferation of these resistant cells. nih.gov

Alterations in Cell Cycle Regulation

Acquired resistance to Fulvestrant, 7beta- is frequently associated with significant changes in the machinery that governs cell cycle progression. Resistant cells often adapt by altering key cell cycle nodes to bypass the growth-inhibitory effects of the drug. nih.govnih.gov

Cyclin E2 Overexpression as a Marker of Resistance

A prominent marker of a persistent fulvestrant-resistant phenotype is the overexpression of Cyclin E2. nih.govresearchgate.net Studies have shown that in vitro models of fulvestrant resistance exhibit an upregulation of cyclin E2. nih.gov This finding has been corroborated in tissue samples from patients who developed resistance to fulvestrant, where an increase in cyclin E2 was observed. nih.govresearchgate.net Overexpression of cyclin E2 has been identified as a prognostic factor that determines resistance to fulvestrant and is associated with a shorter progression-free survival. nih.govresearchgate.net

In preclinical models, both cyclin E1 and cyclin E2 overexpression can diminish sensitivity to antiestrogens. bioscientifica.comaacrjournals.org Specifically, in tamoxifen-resistant cells that remain partially sensitive to fulvestrant, both cyclins are overexpressed. aacrjournals.orgaacrjournals.org The regulation of Cyclin E2 by antiestrogens is lost in these resistant cells. aacrjournals.orgaacrjournals.org

Mechanisms of ER-Independent Growth in Resistant Models

A hallmark of acquired resistance to Fulvestrant, 7beta- is the development of estrogen receptor-independent growth. aacrjournals.orgresearchgate.net This signifies a fundamental shift in the signaling pathways that drive cancer cell proliferation, moving away from the traditional ER-mediated route.

In several in vitro models, fulvestrant-resistant cells demonstrate a marked decrease in sensitivity to the drug and the ability to progress through the cell cycle despite the downregulation of ERα and a decrease in ER signaling. aacrjournals.org Gene Ontology analysis of these resistant models reveals the involvement of genes related to the mitotic cell cycle, cell proliferation, and DNA replication and repair in the development of resistance. aacrjournals.org

The mechanisms underlying this ER-independent growth are diverse. They often involve the activation of alternative signaling pathways that can bypass the need for ER. These can include the PI3K/Akt/mTOR and RAS-MAPK pathways. mdpi.com Activation of these pathways can lead to ligand-independent ER phosphorylation and activation, promoting estrogen-independent growth. mdpi.com For instance, loss-of-function mutations in NF1, which lead to hyperactivation of the RAS-MAPK pathway, have been implicated in fulvestrant resistance. mdpi.com

Furthermore, some fulvestrant-resistant cell lines exhibit a switch from ER-dependence to a reliance on the Epidermal Growth Factor Receptor (EGFR) pathway. explorationpub.com These cells show increased sensitivity to EGFR inhibitors. explorationpub.com This suggests that the resistant cells have rewired their signaling networks to become dependent on growth factor receptor pathways for their survival and proliferation. explorationpub.com

Heterogeneity of Resistance Mechanisms in In Vitro Models

A recurring theme in the study of fulvestrant resistance is the remarkable heterogeneity of the underlying mechanisms observed across different in vitro models. researchgate.netaacrjournals.org This diversity likely mirrors the complexity seen in patients whose tumors develop resistance to endocrine therapies. aacrjournals.org

Different in vitro models of fulvestrant resistance display variable stability in their resistant phenotypes, which corresponds with distinct genomic alterations. nih.govresearchgate.net These models adapt at different cell cycle nodes to enable cell cycle progression. nih.govresearchgate.net For example, while some resistant cell lines show an upregulation of CDK6, others exhibit an increase in cyclin E2. nih.govaacrjournals.org

This heterogeneity has a direct impact on the subsequent response to other targeted therapies. nih.gov For instance, fulvestrant-resistant cells show varied sensitivity to CDK4/6 inhibitors. aacrjournals.org Some models become less sensitive to these inhibitors, while others retain or even increase their sensitivity. nih.govaacrjournals.org

The development of diverse resistance mechanisms dictates the level of ER independence and potential cross-resistance to other inhibitors. nih.govresearchgate.net This highlights the complexity of ER-positive breast cancer and the need for personalized therapeutic strategies to overcome acquired resistance to Fulvestrant, 7beta-. nih.govresearchgate.net

Structural Biology and Pharmacological Research of Fulvestrant, 7beta

Interactions with Estrogen Receptor Ligand Binding Domain

Fulvestrant (B1683766), a derivative of 17β-estradiol, features a distinctive 7α-alkylsulfinyl side chain that is crucial for its unique mechanism of action. nih.gov This modification allows fulvestrant to bind competitively to the estrogen receptor's ligand-binding domain (LBD). nih.goveuropa.eu The binding of fulvestrant to the ER LBD induces a significant conformational change in the receptor. nih.govnih.gov This alteration disrupts the typical nucleocytoplasmic shuttling of the ERα, leading to its accumulation in the cytoplasm. nih.gov

The bulky 7beta- side chain of fulvestrant plays a pivotal role in altering the conformation of helix 12 within the LBD, which increases the receptor's hydrophobicity. nih.govwikipedia.org This change in structure is fundamental to fulvestrant's ability to not only block the receptor's function but also to mark it for degradation. wikipedia.org The interaction prevents the receptor from forming the necessary dimers for transcriptional activation and impairs its ability to bind to DNA. europa.eutandfonline.com Furthermore, the binding of fulvestrant inactivates both activation function 1 (AF1) and activation function 2 (AF2), the two transactivating domains of the ER, resulting in a complete blockade of ER signaling. europa.eudovepress.comnih.gov

Conformational Changes Induced by 7beta- Substitution

The substitution at the 7beta- position of the steroidal backbone is a key structural feature of fulvestrant that dictates its pure antagonist profile. This side chain induces a distinct conformational change in the estrogen receptor that differs significantly from the changes induced by estrogens or selective estrogen receptor modulators (SERMs) like tamoxifen (B1202). nih.gov

Upon binding, the bulky side chain of fulvestrant sterically hinders the proper folding of the ER's helix 12, a critical component of the ligand-binding domain. nih.govbiorxiv.org In the presence of an agonist like estradiol (B170435), helix 12 folds over the ligand-binding pocket, creating a surface for the recruitment of coactivator proteins necessary for gene transcription. In contrast, the fulvestrant-induced conformation prevents this alignment, thereby blocking the recruitment of coactivators and rendering the receptor transcriptionally inactive. biorxiv.org This altered conformation makes the fulvestrant-ER complex unstable, leading to its recognition by the cellular machinery responsible for protein degradation. nih.govnih.gov

Comparison of Binding Affinity with Endogenous Estrogens and Other Antiestrogens

Fulvestrant exhibits a high binding affinity for the estrogen receptor, which is a critical factor in its potent antagonist activity. Its affinity is significantly greater than that of tamoxifen and comparable to that of the endogenous ligand, 17β-estradiol. nih.govdovepress.com

CompoundRelative Binding Affinity (RBA) vs. Estradiol
Estradiol 100%
Fulvestrant 89% nih.govdovepress.com
Tamoxifen 2.5% nih.govdovepress.com

This table presents the relative binding affinities of fulvestrant and tamoxifen compared to estradiol for the estrogen receptor.

The high binding affinity of fulvestrant allows it to effectively compete with and displace estradiol from the ER, thereby preventing the activation of estrogen-dependent signaling pathways. europa.eu This competitive inhibition, coupled with its unique degradation-inducing mechanism, contributes to its efficacy, particularly in tamoxifen-resistant breast cancer cells. europa.eu

Relationship Between ER Degradation and Antagonist Efficacy

A hallmark of fulvestrant's mechanism of action is its ability to induce the degradation of the estrogen receptor, a property that classifies it as a selective estrogen receptor degrader (SERD). wikipedia.orgwikipedia.org Upon binding, the unstable fulvestrant-ER complex is targeted for degradation by the proteasome, the cell's protein disposal system. patsnap.comnih.gov This leads to a significant reduction in the cellular levels of ERα protein. nih.govtandfonline.com

The degradation of the ER is a key contributor to fulvestrant's potent and sustained antagonist effects. By eliminating the receptor, fulvestrant not only prevents the immediate transcriptional activity mediated by estrogen but also depletes the cellular pool of receptors available for future stimulation. nih.gov This dual action of competitive antagonism and receptor downregulation results in a more complete and durable blockade of estrogen signaling compared to SERMs, which primarily act as competitive inhibitors. nih.govnih.gov

Novel Approaches and Derivatives in Fulvestrant, 7beta Research

Development of Second-Generation Selective Estrogen Receptor Degraders (SERDs)

The development of second-generation SERDs has been a key focus in advancing endocrine therapy. These newer agents aim to improve upon the properties of fulvestrant (B1683766), the first-in-class SERD. dovepress.comacs.org

Design Principles for Improved Pharmacological Properties

The primary goal in designing second-generation SERDs is to create orally bioavailable molecules with improved pharmacological properties compared to fulvestrant. dovepress.comacs.org Key design principles focus on enhancing the antagonist and degradation activity of the estrogen receptor (ER). This involves creating molecules that not only competitively bind to the ER but also induce a conformational change that promotes its degradation through the proteasomal pathway. nih.govconference-correspondent.com

A crucial aspect of this design is the modification of the ligand to increase the surface hydrophobicity of the ligand-binding domain. conference-correspondent.com This increased hydrophobicity is associated with decreased stability of the ER protein, leading to its enhanced degradation. conference-correspondent.com Furthermore, the design of the side chain is critical; it needs to be of sufficient length to interfere with the recruitment of coactivators necessary for gene transcription. dovepress.com Researchers are also developing non-steroidal scaffolds to move away from the steroidal structure of fulvestrant, which may offer different pharmacological profiles and improved tolerability. nih.govtandfonline.com

Preclinical Evaluation of Oral Bioavailable SERDs

Numerous oral SERDs are currently undergoing preclinical evaluation, demonstrating promising results. These next-generation compounds are designed for oral administration, overcoming a significant limitation of fulvestrant. dovepress.comnih.gov

Preclinical studies for agents like AZD9496, ZN-c5, giredestrant (B1649318), and elacestrant (B1663853) have shown potent ER antagonism and degradation in various breast cancer models, including those with ESR1 mutations that confer resistance to other endocrine therapies. tandfonline.comnih.gov For instance, ZN-c5 has demonstrated significant tumor growth inhibition in xenograft models and has shown enhanced efficacy when combined with CDK4/6 or PI3K inhibitors. nih.gov Similarly, giredestrant has displayed superior preclinical potency compared to fulvestrant. tandfonline.com Elacestrant has shown the ability to suppress tumor proliferation in preclinical models, including those with ESR1 mutations. tandfonline.com

Another oral SERD, LY3484356, has shown potent activity against both wild-type and mutant ERα, inhibiting cell proliferation and demonstrating significant tumor growth inhibition in xenograft models. aacrjournals.org TFX06 is another novel oral SERD that has demonstrated potent ERα binding and degradation, leading to substantial antitumor activity in preclinical models, including those with ESR1 mutations. aacrjournals.org These preclinical findings have paved the way for clinical trials to assess the safety and efficacy of these promising oral SERDs in patients. dovepress.comnih.gov

Prodrug Strategies for Enhanced Delivery and Exposure

To address the challenges associated with fulvestrant's physicochemical properties, researchers are actively developing prodrugs. bioworld.comresearchgate.net A prodrug is an inactive or less active molecule that is converted into the active drug within the body.

Rationale for Prodrug Development (e.g., solubility enhancement)

The primary rationale for developing fulvestrant prodrugs is to overcome its poor solubility and suboptimal pharmacokinetic properties. bioworld.comaacrjournals.org Fulvestrant's low aqueous solubility limits its absorption and necessitates its administration as a large-volume intramuscular injection, which can be inconvenient for patients. nih.govasco.org This route of administration also leads to a slow attainment of steady-state plasma concentrations. aacrjournals.orgasco.org

By modifying the fulvestrant molecule to create a more soluble prodrug, researchers aim to improve its delivery and achieve higher and more consistent plasma concentrations of the active drug. bioworld.comresearchgate.net This enhanced exposure could potentially lead to improved efficacy and a more convenient administration route, such as oral delivery. asco.org The development of prodrugs with increased solubility could also allow for the formulation of higher concentrations, potentially reducing injection volume and frequency. bioworld.com

Preclinical Characterization of Fulvestrant Prodrugs (e.g., KSHN-001034, ZB716)

Several fulvestrant prodrugs have been developed and characterized in preclinical studies, with KSHN-001034 and ZB716 being notable examples.

KSHN-001034 is an intramuscular prodrug of fulvestrant designed to enhance solubility and deliver higher plasma concentrations of the active drug. bioworld.comresearchgate.net Preclinical studies have shown a remarkable improvement in aqueous solubility for KSHN-001034 compared to fulvestrant. researchgate.netaacrjournals.org In animal models, intramuscular administration of KSHN-001034 resulted in significantly higher plasma exposure of fulvestrant compared to the administration of fulvestrant itself. bioworld.comaacrjournals.org This prodrug also demonstrated significant inhibition of uterotrophic activity in rats, indicating its effective conversion to the active form. bioworld.comresearchgate.net

ZB716 (fulvestrant-3-boronic acid) is an orally bioavailable SERD that acts as a prodrug of fulvestrant. nih.govmdpi.com The design of ZB716 involves a boronic acid modification at the 3-position of fulvestrant, which is intended to block first-pass metabolism. nih.gov Preclinical studies have shown that ZB716 retains high binding affinity for the estrogen receptor and effectively downregulates ERα in breast cancer cells. nih.govnih.gov It has demonstrated potent inhibition of cell proliferation in both tamoxifen-sensitive and resistant breast cancer cell lines. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling plays a crucial role in the preclinical evaluation of fulvestrant and its derivatives. These models help in understanding the relationship between drug exposure and its therapeutic effect. nih.govresearchgate.net

Preclinical PK studies for fulvestrant prodrugs like KSHN-001034 have demonstrated improved bioavailability. In rats and dogs, KSHN-001034 administration led to a higher relative bioavailability of fulvestrant compared to direct fulvestrant administration. bioworld.comaacrjournals.org For ZB716, oral administration in rats and dogs showed dose-proportional drug exposure and good oral bioavailability. mdpi.comresearchgate.net Pharmacokinetic studies of ZB716 in rats revealed a half-life of approximately 17 hours after a single oral dose. nih.gov

Pharmacodynamic studies often utilize xenograft models of breast cancer to assess the antitumor efficacy. nih.govresearchgate.net For KSHN-001034, studies in MCF-7 xenograft models have shown that the increased fulvestrant exposure from the prodrug leads to tumor regression. researchgate.net Similarly, ZB716 has been shown to potently inhibit tumor growth in clinically relevant xenograft breast cancer models. mdpi.com PK/PD modeling of fulvestrant in combination with other drugs, like palbociclib (B1678290), has also been used to explore optimal dosing schedules. aacrjournals.org These preclinical models are essential for selecting promising candidates and designing clinical trials. nih.govresearchgate.net

Interactive Data Table: Preclinical Pharmacokinetics of Fulvestrant Prodrugs

CompoundAnimal ModelAdministration RouteKey Pharmacokinetic FindingsReference
KSHN-001034 RatsIntramuscular>6-fold higher relative bioavailability of fulvestrant compared to Faslodex. researchgate.netaacrjournals.org researchgate.netaacrjournals.org
DogsIntramuscular~2.5-fold higher relative bioavailability of fulvestrant compared to Faslodex. researchgate.netaacrjournals.org researchgate.netaacrjournals.org
ZB716 RatsOralOral bioavailability of 6.36% in males and 5.98% in females after a single dose. researchgate.net researchgate.net
DogsOralDemonstrated oral bioavailability. mdpi.comresearchgate.net mdpi.comresearchgate.net

Interactive Data Table: Preclinical Efficacy of Fulvestrant Prodrugs

CompoundModelKey Efficacy FindingsReference
KSHN-001034 Juvenile RatsSignificantly inhibited estradiol-mediated uterine stimulation (85% inhibition). researchgate.net researchgate.net
MCF-7 XenograftShowed tumor regression, whereas fulvestrant only inhibited tumor progression. researchgate.net researchgate.net
ZB716 ER+ Breast Cancer CellsPotently inhibited cell proliferation and effectively degraded the estrogen receptor. nih.govmdpi.com nih.govmdpi.com
Xenograft ModelsPotently inhibited tumor growth. mdpi.com mdpi.com

Structure-Activity Relationship (SAR) Studies for 7alpha- and 7beta- Isomers

The stereochemical orientation of substituents on the steroid nucleus of estradiol (B170435) derivatives is a critical determinant of their biological activity. Structure-activity relationship (SAR) studies focusing on the C-7 position have been instrumental in the development of pure antiestrogens like fulvestrant. These investigations have consistently demonstrated a profound difference in pharmacological effects between the 7α- and 7β-isomers.

Research into the 7-alkyl analogues of estradiol, which formed the basis for the discovery of fulvestrant, revealed that biological activity is overwhelmingly confined to the 7α-isomer. researchgate.net Fulvestrant, an analogue of 17β-estradiol, possesses a long alkylsulfinyl side chain at the 7α-position, which is crucial for its mechanism of action as a pure estrogen receptor (ER) antagonist that leads to ERα degradation. researchgate.netnih.gov When comparing the biological potency of steroid isomers, studies have shown that activity is largely associated with the 7α-configuration. researchgate.net

The introduction of a long side chain at the 7α-position of the estradiol molecule is a key structural feature for conferring strong antiestrogenic properties. nih.gov This modification is well-accommodated by the estrogen receptor. nih.gov Conversely, attaching the same side chains to the 7β-position typically results in a significant loss of the desired antiestrogenic activity.

This principle of stereochemical importance is not unique to estradiol derivatives but is a recurring theme in steroid pharmacology. For instance, in the corticosteroid series, the introduction of halogen substituents at the 7α-position can lead to variable effects, either increasing or decreasing anti-inflammatory potency, highlighting the sensitivity of steroid receptors to the spatial arrangement of substituents. nih.gov The 7α-fluoro corticosteroids, in this case, were synthesized from their corresponding 7β-hydroxy precursors, underscoring the distinct chemical and biological roles of the two isomeric positions. nih.gov The development of potent antiestrogens relies on the precise geometry of the 7α-substituent, which allows the molecule to bind to the estrogen receptor and disrupt its function in a way that the 7β-isomer cannot achieve.

The table below summarizes the general findings from SAR studies comparing the activity of 7α and 7β substituted estradiol analogues.

Table 1: Comparative Biological Activity of 7α- and 7β-Isomers

Isomer Configuration General Biological Activity Receptor Interaction Significance in Drug Design
7α-Isomer High antiestrogenic activity. researchgate.net Optimal orientation of the side chain for binding to and antagonizing the estrogen receptor. nih.gov The required configuration for potent, pure antiestrogens like fulvestrant. researchgate.net

Advanced Preclinical Research Methodologies Utilizing Fulvestrant, 7beta

In Vitro Model Systems

In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of Fulvestrant (B1683766), 7beta-. These systems are fundamental for high-throughput screening and detailed mechanistic studies.

Two-Dimensional (2D) Cell Culture Models

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, represents a foundational tool in cancer research. These models are used to assess the direct impact of compounds on cell proliferation, viability, and signaling pathways. In the context of Fulvestrant, 7beta-, 2D cultures of ER-positive breast cancer cell lines, such as MCF-7, are frequently used.

However, 2D models have limitations. A notable finding is that certain cell lines may alter their receptor expression in 2D culture. For example, the Wood breast cancer cell line was found to express detectable levels of ER only when grown in three-dimensional (3D) cultures, but not in traditional 2D monolayers. visikol.com Consequently, these 2D cultures were less sensitive to Fulvestrant, 7beta-, underscoring the importance of the model system in reflecting potential clinical efficacy. visikol.com

Cell LineModel TypeKey Finding with Fulvestrant, 7beta-Reference
MCF-7Aromatase Inhibitor-ResistantMaintained sensitivity and showed complete growth arrest upon treatment. nih.gov
WoodStandard 2D CultureLacked detectable ER expression and showed reduced sensitivity compared to 3D models. visikol.com
CAMA-1, HCC1428Fulvestrant-ResistantDeveloped through long-term exposure; resistance was stable in some models even after drug withdrawal. researchgate.net

This table summarizes findings from studies using 2D cell culture models to investigate Fulvestrant, 7beta-.

Three-Dimensional (3D) Spheroid and Organoid Models

To better recapitulate the complex architecture and cell-cell interactions of an in vivo tumor, researchers employ three-dimensional (3D) culture systems like spheroids and organoids. Spheroids are simpler aggregates of cancer cells, while organoids are more complex structures, often derived from stem cells, that can self-organize and mimic the function and structure of an organ. novusbio.comnih.govmdpi.com

These models provide a more physiologically relevant context by re-establishing cell-cell and cell-extracellular matrix (ECM) interactions. thermofisher.com Studies comparing 2D and 3D models have revealed significant differences in drug response. In one study using the Wood breast cancer cell line, cells grown as 3D spheroids expressed ER and exhibited a dose-dependent reduction in proliferation in response to Fulvestrant, 7beta-. visikol.com This contrasted sharply with the lack of response in 2D cultures, which did not express ER. visikol.com This highlights how 3D models can better represent in vivo gene expression and predict sensitivity to targeted drugs like Fulvestrant, 7beta-. visikol.com

However, the increased complexity of 3D models can also reveal mechanisms of attenuated response. The dense structure of a spheroid can limit drug penetration, and the established cell-cell contacts can activate survival signals. visikol.com Research on ER-positive/HER2-positive breast cancer cell lines (BT474 and MDAMB361) grown in 3D culture showed a significantly reduced sensitivity to Fulvestrant, 7beta- compared to their 2D counterparts, as evidenced by higher IC50 values. researchgate.net

Model TypeKey CharacteristicsApplication for Fulvestrant, 7beta- ResearchReference
SpheroidsSelf-assembled aggregates of cancer cell lines. Mimic tumor microenvironment and diffusion gradients.Studying drug penetration and response in a model that better reflects in vivo architecture. Comparing sensitivity versus 2D models. visikol.comnovusbio.com
OrganoidsStem-cell derived, self-organizing structures. Recapitulate organ-specific histology and genetics.Investigating drug response in patient-derived models that preserve original tumor characteristics for personalized medicine studies. nih.govmdpi.com

This table compares spheroid and organoid models used in advanced preclinical research.

Co-culture Systems for Studying Microenvironment Interactions

The tumor microenvironment (TME), which includes stromal cells like cancer-associated fibroblasts (CAFs), endothelial cells, and immune cells, plays a crucial role in tumor progression and therapeutic response. frontiersin.org Co-culture systems, where cancer cells are grown together with one or more other cell types, are designed to model these intricate interactions. researchgate.net These systems can be arranged to allow direct cell-to-cell contact or to study the effects of secreted factors (paracrine signaling) using methods like transwell inserts. mednexus.org

In the context of Fulvestrant, 7beta-, co-culture models can be used to investigate how stromal components influence the sensitivity of cancer cells to the drug. For example, CAFs are known to secrete growth factors that can promote cancer cell survival and proliferation. frontiersin.org A co-culture of breast cancer cells with CAFs could be used to determine if these fibroblasts confer resistance to Fulvestrant, 7beta- and to dissect the signaling pathways involved. By understanding how the TME modulates drug response, researchers can identify potential combination therapies that target both the cancer cells and their supportive microenvironment. frontiersin.org

In Vivo Model Systems

In vivo models are essential for evaluating the systemic effects, efficacy, and resistance mechanisms of compounds in a whole-organism context.

Xenograft Models in Immunodeficient Mice

Cell line-derived xenograft (CDX) models are a mainstay of in vivo cancer research. These models are created by implanting human cancer cell lines, such as MCF-7, into immunodeficient mice (e.g., nude or NOD/SCID mice). mdpi.com These models have been instrumental in the preclinical evaluation of Fulvestrant, 7beta-. nih.gov

Researchers have used xenograft models to study the development of acquired resistance. By serially transplanting MCF-7 tumors in mice treated with selective estrogen receptor modulators (SERMs), investigators have generated models of endocrine-resistant breast cancer. nih.gov These resistant xenografts can then be treated with Fulvestrant, 7beta- to evaluate its efficacy as a second-line therapy. nih.gov Studies using tamoxifen-resistant xenografts have shown that Fulvestrant, 7beta- can significantly inhibit tumor growth, demonstrating its activity after failure of other endocrine therapies. nih.gov Furthermore, xenograft models using cell lines like ZR-75-1 and BT-474 have been used to show that Fulvestrant, 7beta-, alone or in combination, significantly inhibited tumor growth. researchgate.net

Xenograft ModelCell Line of OriginResearch FocusKey Finding with Fulvestrant, 7beta-Reference
Tamoxifen-ResistantMCF-7Efficacy in endocrine-resistant diseaseSignificantly inhibited tumor growth in a clinically relevant model of acquired resistance. nih.gov
ER+/HER2+ZR-75-1, BT-474Efficacy as a single agent and in combinationNotably inhibited tumor growth compared to control groups. researchgate.net
Standard Endocrine-SensitiveMCF-7Comparison with novel oral SERDsUsed as a benchmark for efficacy; showed superior tumor growth inhibition compared to some oral SERDs at standard preclinical doses. oncotarget.com

This table presents examples of cell line-derived xenograft models used in Fulvestrant, 7beta- research.

Patient-Derived Xenograft (PDX) Models for Resistance Studies

Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. antineo.fr A key advantage of PDX models is that they retain the cellular and architectural heterogeneity, as well as the genomic characteristics, of the original human tumor to a much greater extent than cell lines. mdpi.comantineo.frnih.gov This makes them a highly valuable and more predictive platform for evaluating drug efficacy and studying resistance. oncodesign-services.com

PDX models are particularly powerful for investigating resistance to Fulvestrant, 7beta-. Researchers can establish PDX models from patients who have relapsed on endocrine therapy. Moreover, by treating established PDX models with Fulvestrant, 7beta- over successive passages in mice, it is possible to generate sublines with acquired resistance. oncodesign-services.com These resistant PDX models are invaluable tools for:

Identifying Resistance Mechanisms: By comparing the genomic and transcriptomic profiles of the resistant PDX sublines to their parental, sensitive counterparts, researchers can uncover the molecular changes driving resistance. oncodesign-services.com

Evaluating Novel Therapies: The resistant PDX models serve as a clinically relevant platform to test new drugs or combination strategies designed to overcome Fulvestrant, 7beta- resistance. antineo.fr

For example, a study using an ER+/PR+/HER2- invasive ductal carcinoma PDX model demonstrated the in vivo efficacy of a novel oral SERD in comparison to Fulvestrant, 7beta-. oncotarget.com Another project focused on generating a panel of PDX models with acquired resistance to Fulvestrant, 7beta- to provide a tool for investigating the molecular basis of resistance and for testing new therapeutic strategies. oncodesign-services.com

Biomarker Discovery in Preclinical Resistance Models

The development of resistance to Fulvestrant, 7beta-, a selective estrogen receptor (ER) downregulator, presents a significant clinical challenge in the management of ER-positive breast cancer. Preclinical research employing advanced methodologies has been instrumental in elucidating the complex molecular mechanisms that underpin this resistance. Through the use of various in vitro and in vivo models, investigators have identified a multitude of potential biomarkers that could predict response or non-response to Fulvestrant, 7beta-, and guide the development of novel therapeutic strategies.

The mechanisms of resistance are notably heterogeneous, often involving alterations that lead to ER-independent signaling pathways. researchgate.netnih.govaacrjournals.org These adaptations can occur at different cellular levels, including genomic, transcriptomic, and proteomic changes. researchgate.netnih.gov

A primary and well-documented mechanism of acquired resistance to endocrine therapies, including Fulvestrant, 7beta-, involves mutations in the estrogen receptor 1 gene (ESR1). nih.govoncotarget.combreastcancernow.org While Fulvestrant, 7beta- can be more effective than aromatase inhibitors against tumors harboring ESR1 mutations, resistance still frequently emerges. mdpi.com Beyond ESR1 mutations, preclinical models have revealed that resistance is often driven by the activation of alternative signaling pathways that bypass the need for ER-mediated transcription. These include the PI3K/Akt/mTOR and RAS-MAPK pathways. nih.govnih.govmdpi.com

Genomic and Transcriptomic Biomarkers

Comprehensive analyses of preclinical models have identified several genes and gene expression signatures associated with resistance to Fulvestrant, 7beta-. For instance, mutations in PIK3CA, a key component of the PI3K pathway, have been identified as a poor prognostic factor in the context of Fulvestrant, 7beta- treatment. nih.gov

One study performing comprehensive biomarker analyses in various in vitro models of Fulvestrant, 7beta- resistance found that different models displayed distinct genomic alterations, highlighting the heterogeneity of resistance mechanisms. researchgate.netnih.gov A key finding from this research was the identification of Cyclin E2 (CCNE2) overexpression as a biomarker for a persistent resistant phenotype. researchgate.netnih.govnih.gov This upregulation was observed in both resistant cell lines and in post-treatment tumor biopsies from patients who had developed resistance to Fulvestrant, 7beta-. researchgate.netnih.gov

Furthermore, transcriptomic profiling has uncovered specific gene signatures associated with response. A multivariate Cox model identified a set of 37 genes whose expression was independently associated with progression-free survival in patients treated with Fulvestrant, 7beta-. nih.gov Within this set, high expression of Transcription Factor AP-2C (TFAP2C) , a known regulator of ER activity, was linked to a decreased response to the drug. nih.gov

Comprehensive transcriptomic analysis of tamoxifen- and Fulvestrant, 7beta-resistant breast cancer cells has also implicated the Notch signaling pathway in the development of resistance. frontiersin.org Increased Notch signaling was observed in resistant cells, and its inhibition could restore sensitivity to endocrine therapy. frontiersin.org

The following table summarizes key genomic and transcriptomic biomarkers identified in preclinical models of resistance to Fulvestrant, 7beta-.

BiomarkerPreclinical Model(s)Key Findings
ESR1 mutations Patient-derived xenografts, cell linesCommon mechanism of acquired resistance, though Fulvestrant, 7beta- may retain some activity. nih.govoncotarget.commdpi.com
PIK3CA mutations Cell-free DNA from patientsAssociated with poorer progression-free survival on Fulvestrant, 7beta--based therapy. nih.gov
Cyclin E2 (CCNE2) overexpression Fulvestrant, 7beta--resistant cell lines (CAMA-1-FR, MCF7-FR)Identified as a marker of a persistent resistant phenotype and correlated with shorter progression-free survival. researchgate.netnih.govnih.gov
High TFAP2C expression Patient tumor samples from the CONFIRM trialCorrelated with decreased response to Fulvestrant, 7beta-. nih.gov
Upregulation of the Notch signaling pathway Fulvestrant, 7beta--resistant cell lines (LCC9)Contributes to endocrine resistance; inhibition can resensitize cells. frontiersin.org
Loss of NF1 Breast cancer cell modelsImplicated in both primary and acquired resistance to Fulvestrant, 7beta- through RAS-MAPK pathway activation. mdpi.com

Proteomic and Signaling Pathway Biomarkers

Proteomic analyses have further expanded the landscape of potential biomarkers for Fulvestrant, 7beta- resistance. By examining changes in the proteome of resistant cells, researchers have identified alterations in key signaling nodes that drive cell cycle progression and survival independently of ER.

In models of acquired resistance, cell cycle dysregulation is a common theme. aacrjournals.org For example, in Fulvestrant, 7beta--resistant CAMA-1 cells, there was a notable upregulation of cyclin D3 and the cyclin E2/CDK2 complex. aacrjournals.org In resistant MCF7 cells, an upregulation of CDK6 was observed. aacrjournals.org These findings suggest that resistant cells adapt by utilizing different cell cycle machinery to continue proliferating in the presence of Fulvestrant, 7beta-. nih.govaacrjournals.org

Comprehensive proteomic and transcriptomic analyses have also pointed to the involvement of the receptor tyrosine kinase ERBB3 and the non-receptor tyrosine kinase SRC in promoting resistance. mdpi.com Upregulation of ERBB3 has been shown to be directly involved in the development of resistance to both tamoxifen (B1202) and Fulvestrant, 7beta-. mdpi.com

The table below details some of the key proteomic and signaling pathway biomarkers discovered in preclinical resistance models.

Biomarker/PathwayPreclinical Model(s)Key Findings
Upregulation of Cyclin D-CDK4/6 and Cyclin E-CDK2 nodes Fulvestrant, 7beta--resistant cell lines (CAMA-1-FR, MCF7-FR)These cell cycle components support ER-independent cell cycle progression in resistant cells. aacrjournals.org
Upregulation of ERBB3 Breast cancer cell linesDirectly implicated in the development of resistance to Fulvestrant, 7beta-. mdpi.com
Activation of SRC kinase Breast cancer cell linesParticipates in oncogenic pathways that promote endocrine resistance. mdpi.com
Increased EGF pathway and FOXA1 transcriptional signaling Patient tumor samples from the CONFIRM trialAssociated with a decreased response to Fulvestrant, 7beta-. nih.gov

The ongoing discovery of these biomarkers in preclinical settings is crucial for the development of rational combination therapies and for the identification of patient populations most likely to benefit from Fulvestrant, 7beta-.

Future Directions and Emerging Research Themes

Investigating the Nuances of ER Degradation vs. Antagonism

Fulvestrant (B1683766), 7beta- is characterized by its dual mechanism of action: it is both a competitive antagonist of the estrogen receptor (ER) and a selective ER degrader (SERD). wikipedia.orgeuropa.eu It binds to the ER with high affinity, comparable to estradiol (B170435), and about 100 times greater than tamoxifen (B1202), effectively blocking the receptor's function. portico.orgcancernetwork.com This binding induces a conformational change in the ER, leading to an unstable complex that is targeted for accelerated degradation by the cell's proteasomal machinery. onclive.com This results in a dose-dependent reduction in the cellular levels of both estrogen and progesterone (B1679170) receptors. onclive.comnih.gov

Further research is focused on developing new generations of oral SERDs with improved pharmaceutical properties and the potential for more complete ER turnover in tumors. researchgate.netfrontiersin.org These investigations aim to clarify whether enhanced degradation capabilities translate to superior clinical outcomes, particularly in the context of resistance to other endocrine therapies. aacrjournals.org Understanding the distinct roles of antagonism and degradation will be crucial in defining the desired characteristics for the next wave of ER-targeted therapies. researchgate.net

Preclinical Combination Strategies with Other Targeted Agents

To enhance the therapeutic efficacy of Fulvestrant, 7beta- and to overcome mechanisms of resistance, extensive preclinical research is exploring its combination with other targeted agents. These strategies aim to simultaneously block multiple key signaling pathways implicated in tumor growth and survival.

CDK4/6 Inhibitors: The combination of CDK4/6 inhibitors (like palbociclib (B1678290), abemaciclib, and ribociclib) with endocrine therapy has become a standard of care in ER+/HER2- breast cancer. mdpi.comfrontiersin.org Preclinical studies have demonstrated that combining CDK4/6 inhibitors with Fulvestrant, 7beta- can lead to synergistic antitumor effects. mdpi.comnih.gov This is particularly relevant in the context of acquired resistance, where activation of CDK4/6 is a known escape mechanism. oncotarget.com In patient-derived xenograft models with activating ER mutations, the combination of palbociclib and Fulvestrant, 7beta- resulted in greater tumor growth inhibition than either agent alone. nih.gov The rationale for this combination is further supported by the observation that CDK4/6 inhibition can re-sensitize tumors to endocrine therapy. mdpi.com

AKT Inhibitors: The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently hyperactivated in hormone-resistant breast cancer. frontiersin.org Preclinical evidence strongly supports the combination of AKT inhibitors with Fulvestrant, 7beta-. dovepress.com Activation of AKT is a mechanism of resistance to endocrine therapies, and dual blockade of both the ER and AKT pathways is thought to be essential for inhibiting these collaborating oncogenic drivers. Preclinical models show that combining the AKT inhibitor capivasertib (B1684468) with Fulvestrant, 7beta- results in synergistic efficacy. oncodna.com This is attributed to the fact that AKT inhibition can be limited by a compensatory increase in ER-dependent gene transcription, an effect that can be abrogated by the concurrent administration of Fulvestrant, 7beta-. oncodna.com

Chromatin Modifying Agents: Emerging preclinical data suggest that combining Fulvestrant, 7beta- with chromatin modifying agents, such as BET family inhibitors (e.g., JQ1) and histone deacetylase (HDAC) inhibitors (e.g., vorinostat), could be a promising strategy. nih.govresearchgate.net In a patient-derived xenograft model with an ER mutation, the addition of JQ1 or vorinostat (B1683920) to Fulvestrant, 7beta- resulted in significant tumor regression, whereas the single agents had minimal effect. nih.govnih.gov These combinations also led to a pronounced reduction in lung metastases. nih.govresearchgate.net The underlying mechanism may involve the ability of these agents to alter the chromatin state and thereby modulate ER function. researchgate.net

Table 1: Preclinical Combination Strategies with Fulvestrant, 7beta-

Targeted Agent Class Example Agent(s) Rationale for Combination Key Preclinical Findings
CDK4/6 Inhibitors Palbociclib, Abemaciclib, Ribociclib Overcome resistance mediated by CDK4/6 activation; synergistic cell cycle arrest. mdpi.comoncotarget.com Enhanced tumor growth inhibition in ER+ models, including those with activating ER mutations. nih.gov
AKT Inhibitors Capivasertib, Ipatasertib Block the PI3K/AKT/mTOR escape pathway; overcome endocrine resistance. frontiersin.org Synergistic efficacy; mitigates compensatory increase in ER-dependent transcription. oncodna.com
Chromatin Modifying Agents JQ1 (BET inhibitor), Vorinostat (HDAC inhibitor) Modulate ER function by altering chromatin state; potential to overcome resistance. nih.govresearchgate.net Tumor regression and reduced lung metastases in ER-mutant xenograft models. nih.govresearchgate.netnih.gov

Understanding Cross-Resistance and Sensitivity with Other Endocrine Therapies

A crucial aspect of optimizing sequential endocrine therapy is understanding the patterns of cross-resistance and sensitivity between different agents. Fulvestrant, 7beta-'s unique mechanism of action suggests a lack of cross-resistance with other hormonal therapies like tamoxifen and aromatase inhibitors (AIs). onclive.com

Clinical and preclinical evidence indicates that tumors that have become resistant to tamoxifen often remain sensitive to Fulvestrant, 7beta-. europa.eubioscientifica.com Similarly, Fulvestrant, 7beta- has demonstrated efficacy in patients whose disease has progressed on AIs. nih.govspandidos-publications.com Retrospective studies have shown that patients can still respond to other endocrine treatments, such as AIs or tamoxifen, after their disease progresses on Fulvestrant, 7beta-. hospitalpharmacyeurope.comnih.gov This suggests that progression on Fulvestrant, 7beta- does not induce broad endocrine resistance. nih.govhospitalpharmacyeurope.com

However, the development of acquired resistance to Fulvestrant, 7beta- is a clinical challenge. oncotarget.com Preclinical models of Fulvestrant, 7beta- resistance have shown an increased dependence on other signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, suggesting potential strategies for overcoming this resistance. bioscientifica.com Furthermore, in cell culture models of AI resistance, while there was cross-resistance between the non-steroidal AI letrozole (B1683767) and the steroidal AI exemestane, the cells remained sensitive to the growth-inhibitory effects of Fulvestrant, 7beta-. spandidos-publications.com This underscores the distinct mechanism of Fulvestrant, 7beta- and its potential utility in later lines of therapy.

Exploration of Fulvestrant, 7beta- in Non-Oncological Estrogen-Mediated Biological Systems

While the primary application of Fulvestrant, 7beta- is in oncology, its potent anti-estrogenic properties make it a valuable research tool for investigating the role of estrogen in various non-cancerous biological systems. One such area of exploration is endometrial biology.

In the context of endometrial cancer, the efficacy of Fulvestrant, 7beta- has been investigated, though results from early clinical trials have suggested limited activity as a single agent. frontiersin.orgtandfonline.com However, its use in combination with other targeted therapies, such as CDK4/6 inhibitors, is showing promise in this setting. aacrjournals.org

Beyond oncology, Fulvestrant, 7beta- can be used in preclinical models to dissect the estrogen-dependent mechanisms in normal endometrial tissue. For instance, in studies using endometrial cancer cell lines, Fulvestrant, 7beta- alone showed no significant antiproliferative effects, suggesting that the cell growth in these specific models was estrogen-independent. iiarjournals.org This highlights its utility as a probe to determine the extent of estrogen dependence in a given biological system. Its ability to act as a pure antagonist without the partial agonist effects of agents like tamoxifen makes it a cleaner tool for such investigations. bioscientifica.comiiarjournals.org Further research could leverage Fulvestrant, 7beta- to explore the role of estrogen signaling in conditions like endometriosis or other estrogen-mediated gynecological disorders.

Q & A

Q. How can researchers explore novel biological targets or mechanisms of action for Fulvestrant, 7β- beyond its established role in hormone therapy?

  • High-throughput screening (HTS) assays, molecular docking studies, and CRISPR-Cas9 gene editing can identify off-target interactions. Transcriptomic or proteomic profiling of treated cell lines may reveal signaling pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.